

Technical Guide: Spectroscopic Analysis of Dimethyl 3-hydroxyphthalate

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Compound of Interest

Compound Name: *Dimethyl 3-hydroxyphthalate*

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This technical guide provides an in-depth overview of the available mass spectrometry data for **dimethyl 3-hydroxyphthalate**. While comprehensive experimental Nuclear Magnetic Resonance (NMR) data is not readily available in the public domain, this document outlines a general methodology for the analysis of phthalate esters using Gas Chromatography-Mass Spectrometry (GC-MS), a technique for which data on this compound exists.

Compound Information

IUPAC Name: Dimethyl 3-hydroxybenzene-1,2-dicarboxylate^[1] Molecular Formula:

C₁₀H₁₀O₅^[1] Molecular Weight: 210.18 g/mol ^[1] CAS Number: 36669-02-0^[1]

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The following table summarizes the available mass spectrometry data for **dimethyl 3-hydroxyphthalate**.

Table 1: GC-MS Data for **Dimethyl 3-hydroxyphthalate**

Parameter	Value
Ionization Mode	Electron Impact (EI)
Major Peaks (m/z)	179 (base peak), 210, 180, 63, 65
Kovats Retention Index	1500 (Standard non-polar column)[1]

Data sourced from PubChem.[1]

Experimental Protocols: A General Approach for Phthalate Analysis by GC-MS

While specific experimental details for the generation of the above data are not available, a general protocol for the analysis of phthalate esters in various matrices can be described. The following is a representative methodology based on established practices for phthalate analysis.[2][3][4]

Sample Preparation (Liquid-Liquid Extraction)

- Sample Collection: Collect the sample of interest (e.g., beverage, environmental water, consumer product extract).
- Spiking: For quantitative analysis, spike the sample with a known concentration of an internal standard (e.g., a deuterated phthalate analogue) to correct for extraction efficiency and instrumental variability.[3]
- Extraction:
 - To a defined volume of the sample, add an equal volume of a suitable organic solvent (e.g., dichloromethane or hexane).[2][3]
 - Vigorously shake the mixture to ensure thorough mixing and transfer of the analytes from the aqueous to the organic phase.
 - Allow the layers to separate.
- Collection: Carefully transfer the organic layer to a clean vial for analysis.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: An Agilent 8890 GC or similar, coupled to a 5977B Mass Spectrometer or equivalent.
- Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness), is typically used for phthalate analysis.[\[4\]](#)
- Injector: Operate in splitless mode with an injection volume of 1 μ L. A high injector temperature (e.g., 320 °C) can be beneficial for the analysis of higher molecular weight phthalates.[\[2\]](#)[\[4\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 2.25 mL/min).[\[4\]](#)
- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C, hold for 2 minutes), ramps up to a high temperature (e.g., 300 °C at 15 °C/min), and holds for a few minutes to ensure elution of all analytes.[\[4\]](#)
- Mass Spectrometer:
 - Ion Source Temperature: 280 °C.[\[4\]](#)
 - Ionization Energy: 70 eV for Electron Impact (EI) ionization.[\[4\]](#)
 - Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of target analytes.[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of phthalate esters using GC-MS.



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Caption: General workflow for phthalate analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Data

As of the latest search, detailed ^1H and ^{13}C NMR spectral data for **dimethyl 3-hydroxyphthalate** are not available in the public domain. While NMR data for isomers such as dimethyl 4-hydroxyphthalate and related phthalate compounds can be found, direct comparison and structural elucidation based on these is not advisable. For definitive structural confirmation, it is recommended that researchers acquire NMR data on a purified sample of **dimethyl 3-hydroxyphthalate**.

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